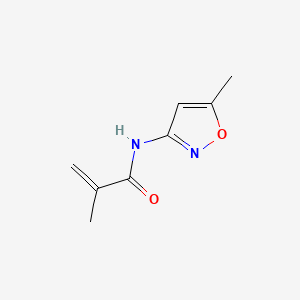
(-)-Anatoxin-A fumarate ((-)-antx-A fuma rate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Anatoxin-A fumarate is a potent neurotoxin produced by certain cyanobacteria It is known for its rapid and severe effects on the nervous system, leading to symptoms such as muscle twitching, respiratory distress, and potentially death
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Anatoxin-A fumarate involves several steps, starting from commercially available starting materials. The key steps include the formation of the anatoxin-A core structure, followed by the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of (-)-Anatoxin-A fumarate is less common due to its toxicity and the complexity of its synthesis. when produced, it involves large-scale chemical synthesis with stringent control over reaction conditions to ensure safety and consistency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Anatoxin-A fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
(-)-Anatoxin-A fumarate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and the effects of various chemical modifications.
Biology: Researchers use it to investigate the physiological and biochemical effects of neurotoxins on living organisms.
Medicine: The compound is studied for its potential therapeutic applications, including the development of antidotes and treatments for neurotoxin exposure.
Industry: It is used in the development of biosensors and other analytical tools for detecting cyanobacterial toxins in environmental samples.
Mecanismo De Acción
The mechanism of action of (-)-Anatoxin-A fumarate involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, the compound mimics the action of acetylcholine, leading to continuous stimulation of the neurons. This overstimulation results in the rapid onset of symptoms such as muscle twitching and respiratory distress. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Anatoxin-A: The parent compound without the fumarate moiety.
Homoanatoxin-A: A structurally similar compound with slight modifications.
Fumaric Acid Esters: Compounds that share the fumarate moiety but differ in their core structures.
Uniqueness
(-)-Anatoxin-A fumarate is unique due to its potent neurotoxic effects and its specific interaction with nicotinic acetylcholine receptors. Compared to other similar compounds, it has a distinct mechanism of action and a higher potency, making it a valuable tool for scientific research and a significant concern for environmental health.
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m0./s1 |
Clave InChI |
ZJSIFVODFDHYJU-XXKWJKJXSA-N |
SMILES isomérico |
CC(=O)C1=CCC[C@H]2CC[C@@H]1N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




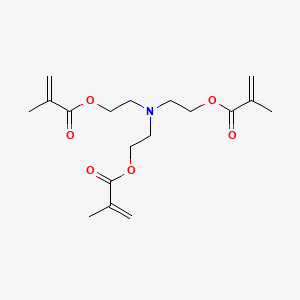
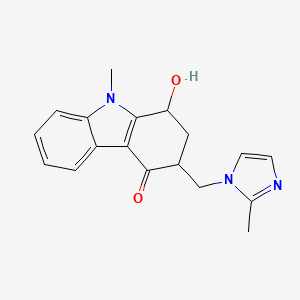
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
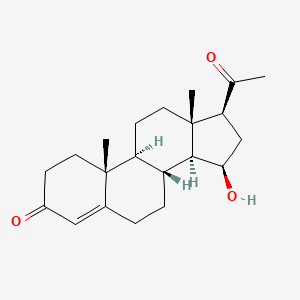
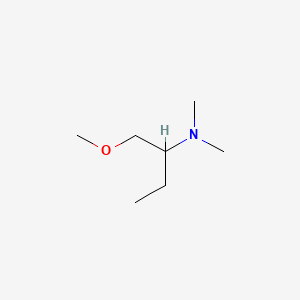
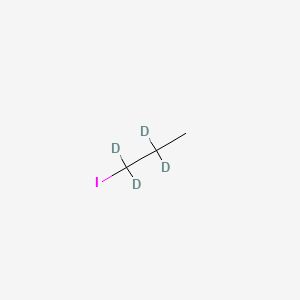
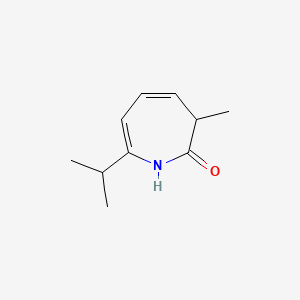
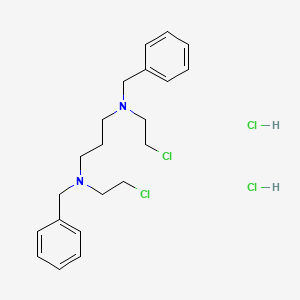
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)

